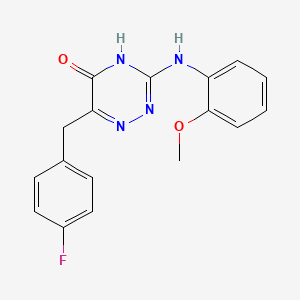

6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Description

The compound 6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (hereafter referred to as the "target compound") is a triazinone derivative synthesized via a multi-step pathway involving intermediates such as 4-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorobenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one (intermediate 10) and 4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (11) . The final product is obtained in a 10% yield after purification. Its structure features a 4-fluorobenzyl group at position 6 and a 2-methoxyphenylamino substituent at position 3 of the triazinone core.

Properties

IUPAC Name |

6-[(4-fluorophenyl)methyl]-3-(2-methoxyanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-24-15-5-3-2-4-13(15)19-17-20-16(23)14(21-22-17)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDSPLQBBGHMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nitrogen-containing compounds under controlled conditions.

Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with the triazine ring.

Attachment of the 2-Methoxyphenylamino Group: The 2-methoxyphenylamino group can be attached through amination reactions, where an appropriate amine reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Catalysts: Catalysts such as palladium on carbon or platinum may be used in certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Triazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with key analogues:

Table 1: Structural and Functional Comparison

Antibacterial and Antifungal Activity

- Schiff Base 20b : The 4-fluorobenzylidene group in 20b contributes to potent antibacterial activity (87% inhibition against E. coli and S. aureus) and antibiofilm effects (87.4% inhibition for E. coli). The trifluoromethyl group at position 6 enhances lipophilicity and target binding .

- Fluorinated Thiazolidinones : Fluorine substitution at the aromatic ring improves antifungal activity against Aspergillus flavus (MIC: 15.62 μg/mL), highlighting the role of halogens in enhancing membrane penetration.

Herbicidal Activity

- Metribuzin Derivatives : Bulky groups like tert-butyl (e.g., compounds 15–17) improve herbicidal efficacy by stabilizing interactions with plant photosynthetic enzymes .

- ISO甲硫基异噁唑: The isobutylideneamino group enhances selectivity for weed species, demonstrating the importance of aliphatic substituents in herbicidal design .

Anticancer Activity

- Compound 12 : The thienylvinyl and hydroxypropylthio groups enable intercalation with DNA or inhibition of kinases, showing 70–85% cytotoxicity against cancer cell lines .

Antioxidant Activity

- Fluorinated α-Aminophosphonic Acids : Fluorine atoms increase electron-withdrawing effects, improving radical scavenging activity (e.g., 80% DPPH inhibition at 50 μM).

Biological Activity

6-(4-Fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure

The chemical structure of 6-(4-fluorobenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can be represented as follows:

Biological Activity Overview

Recent studies have indicated that compounds with triazine structures exhibit a variety of biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound under consideration has shown promise in several areas:

Anticancer Activity

- Mechanism of Action : The compound appears to exert its anticancer effects through the induction of apoptosis in cancer cells. Studies suggest that it may interact with DNA and inhibit cell proliferation by inducing cell cycle arrest at various phases.

-

Cell Lines Tested : Research has demonstrated cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- A549 (lung cancer)

Antibacterial and Antifungal Properties

In addition to its anticancer potential, this compound has been evaluated for antibacterial and antifungal activities. Preliminary results indicate effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans, although further studies are needed to quantify these effects.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines revealed that it not only inhibits cell growth but also promotes apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HCT-116 | 20 | Cell cycle arrest |

| A549 | 18 | DNA interaction |

Case Study 2: Antibacterial Activity

In vitro tests showed that the compound demonstrated notable antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibacterial agent .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl CH₂ at δ ~4.5 ppm, methoxy group at δ ~3.8 ppm) .

- X-ray Crystallography: Resolve ambiguities in regiochemistry, as demonstrated for analogous triazinones in and . For example, dihedral angles between fluorobenzyl and triazine rings typically range 15–25°, affecting molecular planarity .

Advanced Application:

- Dynamic NMR (DNMR): Probe rotational barriers of the methoxyphenylamino group at variable temperatures to assess conformational flexibility .

How can contradictory data in biological activity assays be systematically resolved?

Advanced Research Question

Contradictions often arise from variations in assay conditions or impurity profiles. Recommended steps:

Purity Validation: Use HPLC-MS to ensure >95% purity (e.g., detect sulfoxide byproducts from oxidation of thioether analogs) .

Dose-Response Curves: Test across a wide concentration range (0.1–100 µM) to identify non-linear effects.

Mechanistic Studies: Compare inhibition constants (Ki) for target enzymes (e.g., carbonic anhydrase) using isothermal titration calorimetry (ITC) to validate specificity .

Example: In , Mannich base analogs showed cytotoxicity discrepancies due to solvent-dependent aggregation; repeating assays with 0.1% DMSO resolved inconsistencies .

What computational strategies are effective in predicting substituent effects on triazinone reactivity?

Advanced Research Question

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazine ring. For example, the C3 position is prone to electrophilic attack due to electron-withdrawing substituents .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. lipid membranes to optimize bioavailability. Fluorobenzyl groups enhance logP by ~2.0, improving membrane permeability .

Case Study: DFT studies on triazol-5-amine analogs predicted regioselectivity in sulfonation reactions, aligning with experimental outcomes (R² = 0.92) .

How can solubility challenges be addressed during formulation for in vivo studies?

Basic Research Question

The compound’s low aqueous solubility (~18 µg/mL at pH 7.4 ) requires formulation strategies:

- Co-solvents: Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v hydroxypropyl-β-cyclodextrin increases solubility to 1.2 mg/mL).

- Nanoparticulate Systems: Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Advanced Approach:

- Salt Formation: Screen with pharmaceutically acceptable acids (e.g., HCl, maleic acid) to improve crystallinity and dissolution rates.

What methodologies are recommended for analyzing stability under physiological conditions?

Advanced Research Question

- Forced Degradation Studies: Expose the compound to:

- Acidic (0.1 M HCl, 37°C): Monitor hydrolysis of the methoxy group via LC-MS.

- Oxidative (3% H₂O₂): Detect sulfone derivatives from thioether oxidation .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; use Arrhenius modeling to extrapolate shelf life.

Data Interpretation: In , analogs degraded by <5% under UV light (λ = 254 nm), suggesting photostability .

How can reaction mechanisms for triazinone functionalization be experimentally validated?

Advanced Research Question

- Isotopic Labeling: Introduce ¹⁸O or deuterium at reactive sites (e.g., methoxy group) to track bond cleavage via MS/MS.

- Kinetic Isotope Effects (KIE): Compare reaction rates of proto- and deuterated substrates to distinguish SN1 vs. SN2 pathways .

Example: used 2-chlorobenzaldehyde in condensation reactions, revealing a stepwise mechanism via intermediate hydrazones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.